molecular formula C8H10N4O B11910323 3-Methoxy-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine

3-Methoxy-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine

Katalognummer: B11910323
Molekulargewicht: 178.19 g/mol
InChI-Schlüssel: BIGTZHWPCNPKCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methoxy-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine is a heterocyclic compound that belongs to the imidazopyridine family.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-3,4-diaminopyridine with formic acid under reflux conditions. This reaction leads to the formation of the imidazopyridine core, which can then be further functionalized to introduce the methoxy group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure the scalability and sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methoxy-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted imidazopyridines, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

3-Methoxy-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Methoxy-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine involves its interaction with specific molecular targets. For instance, as a GABA A receptor modulator, it binds to the receptor and enhances its activity, leading to increased inhibitory neurotransmission. This mechanism is crucial for its potential therapeutic effects in conditions such as anxiety and epilepsy .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Imidazo[4,5-b]pyridine: Another member of the imidazopyridine family with similar structural features but different substitution patterns.

    Imidazo[1,2-a]pyridine: A related compound with the imidazole ring fused at a different position on the pyridine ring.

    Imidazo[1,5-a]pyridine: Another isomer with distinct biological activities.

Uniqueness

3-Methoxy-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups contribute to its solubility, reactivity, and potential as a versatile scaffold for drug development .

Eigenschaften

Molekularformel

C8H10N4O

Molekulargewicht

178.19 g/mol

IUPAC-Name

3-methoxy-7-methylimidazo[4,5-c]pyridin-4-amine

InChI

InChI=1S/C8H10N4O/c1-5-3-10-8(9)7-6(5)11-4-12(7)13-2/h3-4H,1-2H3,(H2,9,10)

InChI-Schlüssel

BIGTZHWPCNPKCP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN=C(C2=C1N=CN2OC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.